![molecular formula C21H19ClN2O3S B249007 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine](/img/structure/B249007.png)

1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

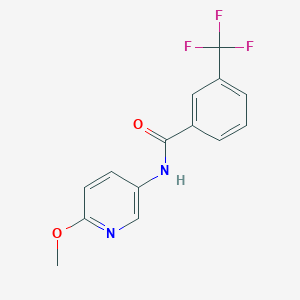

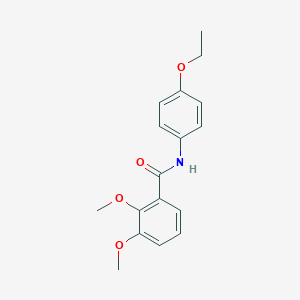

1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine, also known as CSP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CSP is a piperazine derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine has also been shown to bind to and activate the sigma-1 receptor, which is involved in various physiological processes such as pain perception, mood regulation, and neuroprotection.

Biochemical and Physiological Effects:

1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the reduction of pain, and the modulation of mood. 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine has been shown to inhibit the activity of MMPs, which are involved in the invasion and metastasis of cancer cells. 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine has also been shown to reduce pain in animal models of neuropathic pain by modulating the activity of ion channels involved in pain perception. In addition, 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine has been shown to have antidepressant-like effects in animal models of depression by modulating the activity of various neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine has several advantages for laboratory experiments, including its high potency and selectivity, its ability to inhibit the activity of MMPs, and its ability to modulate the activity of ion channels and neurotransmitter systems. However, 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine, including its potential as an anticancer agent, its potential as an antidepressant, and its potential as an analgesic. Further studies are needed to fully understand the mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine and to optimize its synthesis and formulation for clinical use. In addition, studies are needed to evaluate the safety and efficacy of 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine in animal models and in human clinical trials. Overall, 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine has the potential to be a valuable therapeutic agent for the treatment of various diseases and disorders, and further research is needed to fully realize its potential.

Synthesis Methods

1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine can be synthesized through various methods, including the reaction of 1-(naphthalen-1-yl)piperazine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-(naphthalen-1-yl)piperazine with 4-chlorobenzenesulfonyl chloride in the presence of a catalyst such as palladium on carbon. The yield of 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine has been studied extensively for its potential therapeutic applications, including its use as an anticancer agent, an antidepressant, and an analgesic. 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine has also been shown to have antidepressant-like effects in animal models of depression and to reduce pain in animal models of neuropathic pain.

properties

Product Name |

1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine |

|---|---|

Molecular Formula |

C21H19ClN2O3S |

Molecular Weight |

414.9 g/mol |

IUPAC Name |

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-naphthalen-1-ylmethanone |

InChI |

InChI=1S/C21H19ClN2O3S/c22-17-8-10-18(11-9-17)28(26,27)24-14-12-23(13-15-24)21(25)20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2 |

InChI Key |

FXLVZYWUGKXLBN-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.